5-Formyl-2-methoxybenzoic acid
Overview
Description
5-Formyl-2-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 5-Formyl-2-methoxybenzoic acid is 180.16 . Its SMILES string is COc1ccc (C=O)cc1C (O)=O . The InChI code is 1S/C9H8O4/c1-13-8-3-2-6 (5-10)4-7 (8)9 (11)12/h2-5H,1H3, (H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Formyl-2-methoxybenzoic acid are not detailed in the available literature, organoboron compounds, which include boronic acids, are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
5-Formyl-2-methoxybenzoic acid is a solid substance . It has a molecular weight of 180.16 . The compound’s InChI code is 1S/C9H8O4/c1-13-8-3-2-6 (5-10)4-7 (8)9 (11)12/h2-5H,1H3, (H,11,12) .Scientific Research Applications
Organic Synthesis
5-Formyl-2-methoxybenzoic acid: is a valuable intermediate in organic synthesis. Its formyl group can be used to introduce aldehyde functionality into larger molecules, which is a crucial step in the synthesis of complex organic compounds. This aldehyde functionality can undergo various reactions such as aldol condensation, reductive amination, and Schiff base formation, which are foundational in creating pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 5-Formyl-2-methoxybenzoic acid is explored for its potential to serve as a building block for drug development. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents. For instance, it can be used to synthesize analogs of known bioactive compounds or to create new molecular entities with potential pharmacological activities .
Agriculture
The methoxy and formyl groups present in 5-Formyl-2-methoxybenzoic acid make it a candidate for the development of novel agrochemicals. These functional groups can interact with biological systems in plants, potentially leading to the creation of new herbicides, pesticides, or plant growth regulators. Research in this area focuses on synthesizing compounds that can safely and effectively protect crops from pests and diseases .
Material Science
In the field of material science, 5-Formyl-2-methoxybenzoic acid can be utilized to synthesize polymers and resins with specific properties. The formyl group, in particular, can react with various amines to form polyamides, which are known for their strength and thermal stability. Such materials have applications in the production of plastics, fibers, and adhesives .
Environmental Science
5-Formyl-2-methoxybenzoic acid: may also have applications in environmental science, particularly in the synthesis of chemicals that can be used for environmental remediation. Its chemical structure could be the basis for compounds designed to bind to and neutralize pollutants, or to create sensors that can detect harmful substances in the environment .
Biochemistry
In biochemistry, 5-Formyl-2-methoxybenzoic acid can be a precursor to compounds that mimic or interfere with natural biochemical processes. For example, it could be used to synthesize analogs of signaling molecules or metabolic intermediates, which can help in studying enzyme mechanisms or in developing inhibitors for specific biochemical pathways .
Pharmacology
The pharmacological applications of 5-Formyl-2-methoxybenzoic acid are linked to its potential use in the synthesis of small molecule drugs. Its structural features can be exploited to create compounds that have desirable interactions with biological targets, such as enzymes or receptors. This can lead to the development of new medications for a variety of diseases .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of 5-Formyl-2-methoxybenzoic acid can be used as standards or reagents in chromatographic methods. They can help in the quantification and analysis of complex mixtures, playing a crucial role in quality control and research laboratories .
Safety and Hazards
properties
IUPAC Name |
5-formyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPGMWNBQKNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398006 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxybenzoic acid | |
CAS RN |
84923-70-6 | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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